molecular formula C15H14N4OS B5524367 2,6-diamino-4-(4-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(4-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No. B5524367
M. Wt: 298.4 g/mol
InChI Key: RDXGLCXVOZWOEW-UHFFFAOYSA-N
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Description

The molecule “2,6-diamino-4-(4-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile” is a complex organic compound. It contains a thiopyran ring, which is a six-membered heterocyclic compound containing one sulfur atom, and two nitrogen atoms attached at the 2nd and 6th positions of the ring. The 4th position of the ring is substituted with a phenyl group that has an ethoxy group attached to it .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2,4,6-trisubstituted-1,3,5-triazines, have been synthesized from cyanuric chloride via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .

Scientific Research Applications

Catalysis and Organic Synthesis

One notable application involves the use of nanomagnetic MOF (Metal-Organic Framework) catalysts for the synthesis of 2,6-diamino-4-Aryl-4H-Thiopyran-3,5-dicarbonitrile derivatives. This process is an efficient one-pot, four-component synthesis technique that utilizes primary amines, carbon disulfide, malononitrile, and benzylidenemalononitrile in the presence of magnetic NH2.MIL-101(Fe)/ED. This approach offers a retrievable and efficient catalytic method, showcasing the compound's utility in creating complex heterocyclic structures which are pivotal in pharmaceutical and material science research (Moghaddam et al., 2022).

Heterocyclic Chemistry

Another significant application is in the synthesis of various heterocyclic compounds, such as thiophene, imidazopyrimidothiophene, and thienopyrimidine derivatives. These processes highlight the synthetic versatility and potential of 2,6-diamino-4-(4-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile in constructing complex molecules with potential applications in drug development and materials science (Raslan & Sayed, 2003).

Corrosion Inhibition

Research also explores the application of 2,6-diamino-4-(4-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile derivatives as corrosion inhibitors for mild steel in acidic environments. These studies provide insights into the potential industrial applications of these compounds in protecting metals against corrosion, thereby extending their lifespan and maintaining their structural integrity (Verma, Quraishi, & Singh, 2015).

Material Sciences

In the field of material sciences, these compounds have been utilized in the development of solution-processable small molecules for bulk-heterojunction solar cells. This application underscores the role of 2,6-diamino-4-(4-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile derivatives in enhancing the efficiency and performance of photovoltaic devices, contributing to the advancement of renewable energy technologies (Gupta et al., 2015).

properties

IUPAC Name

2,6-diamino-4-(4-ethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-2-20-10-5-3-9(4-6-10)13-11(7-16)14(18)21-15(19)12(13)8-17/h3-6,13H,2,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXGLCXVOZWOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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